

BDP TMR Carboxylic Acid: A Technical Guide for Live-Cell Imaging Applications

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Compound of Interest

Compound Name: **BDP TMR carboxylic acid**

Cat. No.: **B1192297**

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Executive Summary: **BDP TMR carboxylic acid** is a high-performance fluorophore from the borondipyrromethene (BODIPY) family, characterized by its exceptional brightness, photostability, and chemical stability.^{[1][2]} Its spectral properties, analogous to tetramethylrhodamine (TMR), make it a valuable tool for fluorescence microscopy.^{[3][4]} However, its suitability for live-cell imaging is nuanced and largely dependent on the experimental design. The presence of the carboxylic acid group renders the molecule largely cell-impermeable at physiological pH. Therefore, in its unconjugated state, it is best suited for labeling extracellular targets or for use as a cell-impermeable control.^{[5][6][7]} For intracellular labeling, **BDP TMR carboxylic acid** serves as an excellent foundational reagent for conjugation to cell-penetrating molecules, such as specific peptides, lipids, or other vectors that can facilitate its entry into living cells.

Core Properties of BDP TMR Carboxylic Acid

BDP TMR is a highly fluorescent dye recognized for its robust performance in various biological applications.^[8] Its fluorescence is notably stable across different solvent polarities and pH levels, a significant advantage for the heterogeneous environment within live cells.^{[3][9]} The dye's core structure is hydrophobic, but the terminal carboxylic acid group provides a key functional handle for bioconjugation.^{[1][3]}

Photophysical and Chemical Characteristics

The quantitative spectral and chemical properties of **BDP TMR carboxylic acid** are summarized below. These characteristics make it an excellent choice for applications requiring

bright, stable signals.[1]

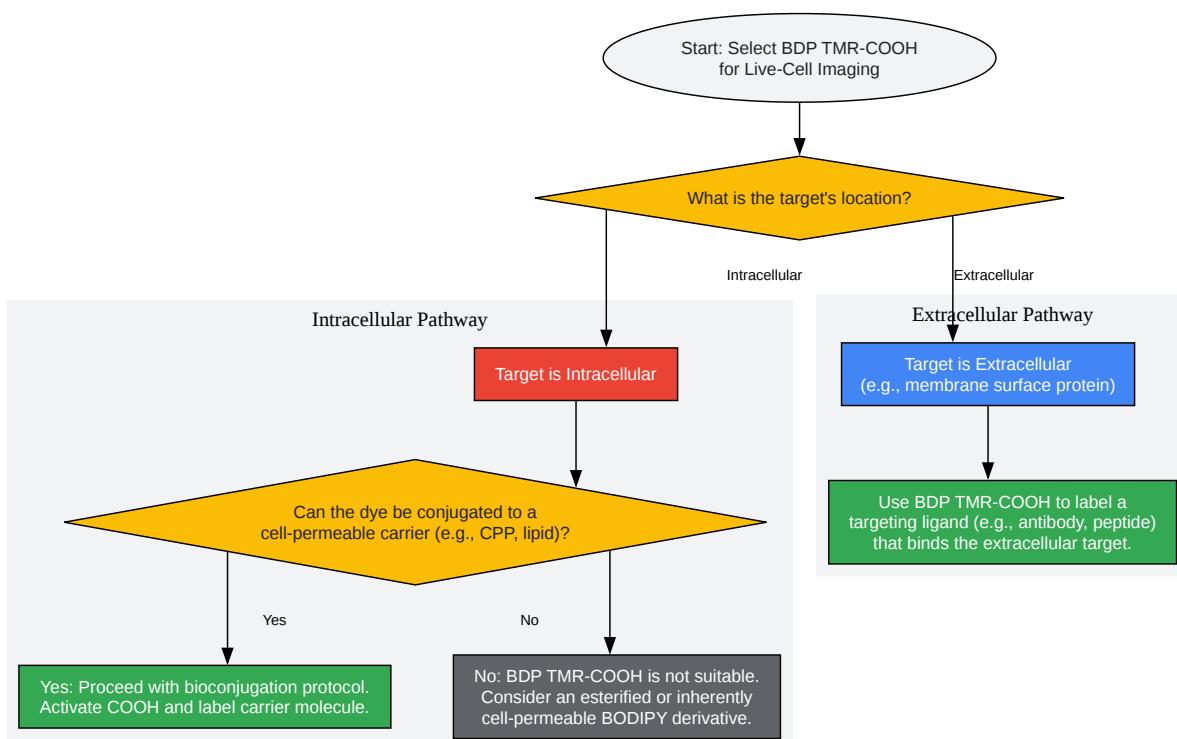
Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~542 - 545 nm	[1][5][7]
Emission Maximum (λ_{em})	~570 - 574 nm	[1][5][7]
Molar Extinction Coeff. (ϵ)	~55,000 L·mol ⁻¹ ·cm ⁻¹	[3][7]
Fluorescence Quantum Yield (Φ)	~0.64	[3][7]
Molecular Formula	C ₂₁ H ₂₁ BF ₂ N ₂ O ₃	[1]
Molecular Weight	~398.22 g/mol	[1]
Solubility	Good in DMF, DMSO, Alcohols	[1]

Suitability and Strategy for Live-Cell Imaging

The primary challenge for using **BDP TMR carboxylic acid** in live-cell imaging is its limited membrane permeability.[10] The negatively charged carboxylate group prevents passive diffusion across the lipid bilayer. Therefore, a clear strategy based on the experimental target is required.

Decision Framework for Application

Researchers should consider the target's location to determine the appropriate methodology. The following decision tree illustrates the logical workflow for employing **BDP TMR carboxylic acid**.

[Click to download full resolution via product page](#)**Caption:** Decision workflow for using **BDP TMR carboxylic acid**.

Key Advantages in Live-Cell Contexts

- High Photostability: BODIPY dyes are renowned for their resistance to photobleaching, allowing for longer or more intense imaging sessions without significant signal loss.[2][8][11]

- Low Environmental Sensitivity: The dye's fluorescence remains stable in varying pH and polarity, which ensures a more reliable signal from different subcellular compartments.[3][9]
- Low Cytotoxicity: When used at appropriate concentrations, BODIPY-based probes generally exhibit low toxicity, which is critical for maintaining cell health and obtaining biologically relevant data.[12][13]

Experimental Protocols and Methodologies

The most common use of **BDP TMR carboxylic acid** is for covalent labeling of biomolecules through their primary amine groups. This requires the activation of the carboxylic acid to form a reactive ester.

General Protein Labeling Protocol via Amide Bond Formation

This protocol describes the labeling of a protein with **BDP TMR carboxylic acid** using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.

Materials:

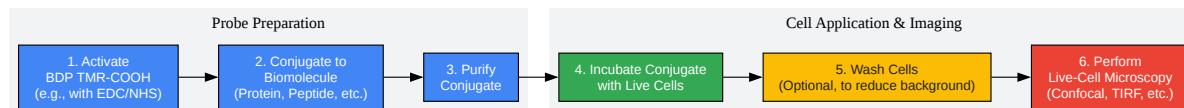
- **BDP TMR carboxylic acid**
- Protein of interest (in an amine-free buffer like PBS or HEPES, pH 7.2-8.0)
- EDC (e.g., 10 mg/mL in dry DMSO or water, freshly prepared)
- Sulfo-NHS (e.g., 10 mg/mL in water, freshly prepared)
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Dye Preparation: Dissolve **BDP TMR carboxylic acid** in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
- Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
- Activation of Carboxylic Acid:
 - In a separate microfuge tube, mix a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS relative to the amount of dye to be used.
 - Add the desired amount of **BDP TMR carboxylic acid** stock solution to the EDC/Sulfo-NHS mixture.
 - Incubate at room temperature for 15-30 minutes in the dark to form the reactive NHS-ester.
- Conjugation Reaction:
 - Add the activated dye mixture to the protein solution. A 10- to 20-fold molar excess of dye to protein is a typical starting point.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
 - Separate the labeled protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
 - Elute with a suitable buffer (e.g., PBS) and collect the colored fractions corresponding to the high-molecular-weight conjugate.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~542 nm (for the dye).

General Workflow for Live-Cell Imaging

The following diagram outlines the typical experimental pipeline from bioconjugation to final imaging.

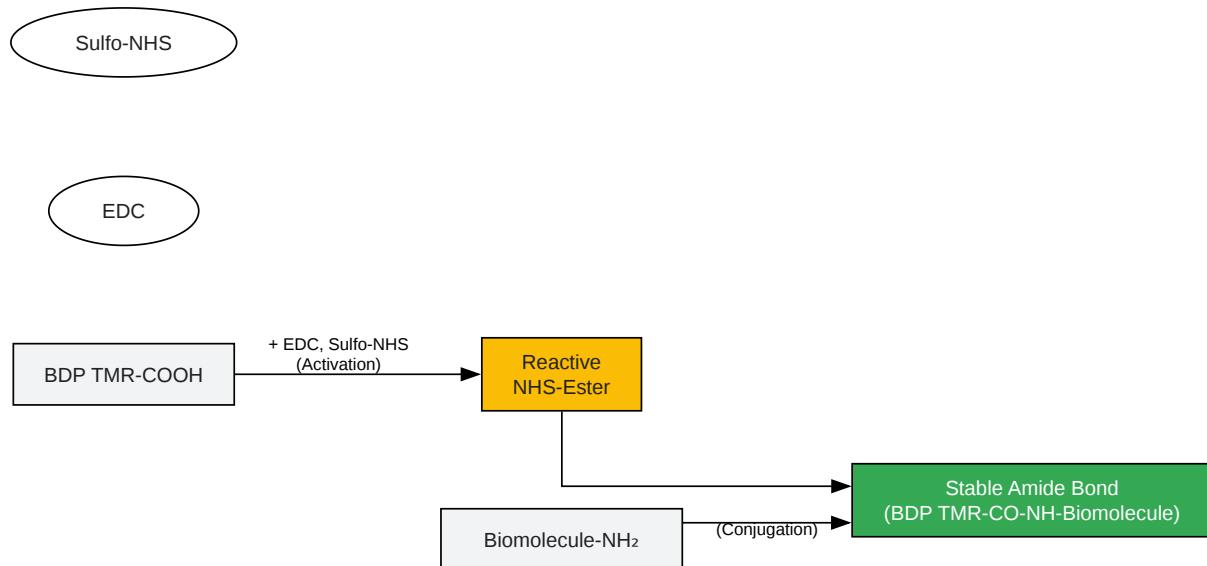


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Caption: General experimental workflow for live-cell imaging.

Chemical Conjugation Pathway

The functional utility of **BDP TMR carboxylic acid** lies in its ability to form stable covalent bonds with other molecules. The most common reaction is the formation of an amide bond with primary amines found on proteins and peptides.



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Caption: Amine-reactive conjugation chemistry pathway.

This reaction is highly efficient and results in a stable amide linkage, ensuring that the fluorescent signal remains associated with its target biomolecule throughout the imaging experiment. The use of Sulfo-NHS improves the reaction efficiency in aqueous buffers commonly used for biological samples.

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